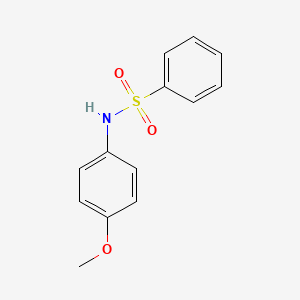

N-(4-Methoxyphenyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-17-12-9-7-11(8-10-12)14-18(15,16)13-5-3-2-4-6-13/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUQLWPXATZCDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902044 | |

| Record name | NoName_1247 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7471-26-3 | |

| Record name | Benzenesulfon-p-anisidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(4-Methoxyphenyl)benzenesulfonamide from p-Anisidine

Executive Summary

This whitepaper provides an in-depth technical guide for the synthesis of N-(4-Methoxyphenyl)benzenesulfonamide, a core sulfonamide structure of significant interest in medicinal chemistry and materials science. The synthesis is achieved through the reaction of p-anisidine with benzenesulfonyl chloride, a classic example of nucleophilic substitution on a sulfonyl group. This document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines purification techniques, and specifies analytical methods for product characterization. The guide is designed for researchers and professionals in chemical synthesis and drug development, emphasizing the rationale behind procedural choices to ensure reproducibility, safety, and high-purity outcomes.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group (–SO₂N–) is a cornerstone in modern pharmacology and a privileged scaffold in drug design. First recognized for the antibacterial properties of Prontosil, sulfonamide-based drugs have evolved to treat a wide array of conditions. Their utility stems from their structural mimicry of the p-aminobenzoic acid (PABA) scaffold, allowing them to act as competitive inhibitors in microbial metabolic pathways.[1] Beyond their antimicrobial applications, sulfonamides are integral to diuretics, anticonvulsants, and anti-inflammatory agents.[2][3]

The target molecule, this compound, serves as a valuable building block for more complex derivatives. The ease of its synthesis, coupled with the modifiable nature of its aromatic rings, makes it an ideal starting point for library synthesis in drug discovery programs.[3][4] This guide provides a comprehensive framework for its reliable preparation and characterization.

Reaction Principle and Mechanism

The synthesis of this compound from p-anisidine and benzenesulfonyl chloride is a classic example of the Hinsberg reaction .[5][6][7] This reaction serves as a reliable method for synthesizing sulfonamides and distinguishing between primary, secondary, and tertiary amines.[8]

The core mechanism involves the nucleophilic attack of the primary amine (p-anisidine) on the highly electrophilic sulfur atom of the benzenesulfonyl chloride. The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-anisidine attacks the sulfur atom of benzenesulfonyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling a chloride ion (Cl⁻), a stable leaving group.

-

Deprotonation: The resulting N-substituted sulfonamide still possesses an acidic proton on the nitrogen atom. In the presence of a base (e.g., sodium carbonate or sodium hydroxide), this proton is abstracted. This deprotonation is facilitated by the strong electron-withdrawing effect of the adjacent sulfonyl group.[6]

-

Formation of a Soluble Salt: The deprotonation forms a water-soluble sodium salt of the sulfonamide.[5]

-

Acidification and Precipitation: Subsequent acidification of the reaction mixture protonates the sulfonamide salt, rendering it insoluble in the aqueous medium and causing it to precipitate out of the solution, allowing for its isolation.[5][6]

Sources

- 1. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]

- 2. mdpi.com [mdpi.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 6. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 7. Hinsberg Reagent And Test | Unacademy [unacademy.com]

- 8. ck12.org [ck12.org]

Analysis of the Crystal Structure of N-(4-Methoxyphenyl)benzenesulfonamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the crystal structure of N-(4-Methoxyphenyl)benzenesulfonamide, a representative diarylsulfonamide. Sulfonamide moieties are pivotal pharmacophores in a multitude of therapeutic agents, and a profound understanding of their solid-state architecture is paramount for rational drug design, polymorphism control, and predicting bioavailability. This document delineates the synthesis and crystallization protocols, details the single-crystal X-ray diffraction (SC-XRD) workflow, and offers an in-depth analysis of the resultant molecular geometry and the intricate network of intermolecular interactions that govern the crystal packing. By synthesizing experimental protocols with mechanistic insights, this guide serves as an authoritative resource for researchers in crystallography, medicinal chemistry, and materials science.

Introduction: The Significance of Sulfonamide Structures

First identified for their therapeutic potential in the 1930s, sulfonamides remain a cornerstone of medicinal chemistry. Their utility extends from antibacterial agents to anticancer and anti-inflammatory drugs. The efficacy and solid-state properties of these drugs are intrinsically linked to their three-dimensional structure and the way molecules interact with one another in the crystal lattice.[1] Crystal structure analysis provides the definitive blueprint of a molecule's conformation and its supramolecular assembly, which is dictated by a hierarchy of non-covalent interactions.

Strong intermolecular forces, particularly hydrogen bonds and π-π stacking, are the primary drivers of crystal packing in sulfonamides.[2][3] These interactions give rise to specific, recurring patterns known as supramolecular synthons. The ability to predict and control these synthons is a central goal of crystal engineering and is crucial for developing stable, effective pharmaceutical formulations.[4] This guide focuses on this compound (C₁₃H₁₃NO₃S) as a model system to illustrate the principles and practices of modern crystal structure analysis.

Synthesis and Single Crystal Growth

Synthesis Protocol

The synthesis of this compound is readily achieved via a nucleophilic substitution reaction. The protocol described here is a robust and scalable method adapted from procedures for analogous sulfonamide compounds.[1]

Rationale: This reaction couples a sulfonyl chloride with an amine. The choice of a weak base like sodium carbonate is critical; it serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product without promoting unwanted side reactions like hydrolysis of the sulfonyl chloride. Extended stirring ensures the reaction proceeds to completion, which is often necessary given the heterogeneous nature of the mixture.

Step-by-Step Protocol:

-

Reagent Preparation: To a 250 mL Erlenmeyer flask, add p-anisidine (1.23 g, 10.0 mmol) and benzenesulfonyl chloride (1.77 g, 10.0 mmol).

-

Solvent Addition: Add 50 mL of deionized water followed by 10 mL of 1 M Sodium Carbonate (Na₂CO₃) solution.

-

Reaction: Place the flask on a magnetic stir plate and stir the mixture vigorously at room temperature for 72-96 hours.

-

Product Isolation: Collect the resulting solid precipitate by suction filtration using a Büchner funnel.

-

Washing: Wash the crude product sequentially with 50 mL of deionized water and 25 mL of cold isopropanol to remove unreacted starting materials and inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

Crystallization for X-ray Diffraction

The growth of diffraction-quality single crystals is the most critical and often most challenging step in structure determination. The objective is to slow down the crystallization process, allowing molecules to meticulously arrange themselves into a highly ordered, defect-free lattice. Solvent diffusion is a proven technique for this purpose.

Rationale: This method establishes a slow, controlled increase in the concentration of the anti-solvent (e.g., hexane or heptane) within the solvent (e.g., acetone) containing the dissolved compound. As the anti-solvent vapor diffuses into the solution, the solubility of the compound gradually decreases, promoting the slow formation of large, well-ordered crystals rather than rapid precipitation of an amorphous powder.

Step-by-Step Protocol:

-

Solution Preparation: Dissolve approximately 20-30 mg of the synthesized this compound in a minimal amount (2-3 mL) of acetone in a small, narrow vial.

-

Layering: Carefully place this vial inside a larger, sealable jar containing 5-10 mL of an anti-solvent, such as hexane or heptane. Ensure the liquid levels are such that the anti-solvent does not immediately mix with the acetone solution.

-

Diffusion: Seal the jar tightly and leave it undisturbed in a vibration-free environment for several days to a week.

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully retrieve them from the vial using a spatula or loop.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis Workflow

SC-XRD is the definitive technique for elucidating the atomic-level structure of a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and thus the atomic arrangement.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol Example:

A suitable crystal of this compound is mounted on a diffractometer (e.g., a Bruker Kappa APEXII CCD).[5] Data is collected using molybdenum (Mo Kα) radiation (λ = 0.71073 Å) at a controlled temperature, often 296 K.[5] A series of diffraction images are collected as the crystal is rotated. These raw images are then processed—integrated, scaled, and corrected for absorption effects (e.g., using SADABS)—to yield a list of reflection intensities.[5] The structure is solved using direct methods and refined against the experimental data to minimize the difference between observed and calculated structure factors. The quality of the final model is assessed using metrics like the R-factor and goodness-of-fit.[5]

Structural Analysis and Discussion

The crystal structure of this compound (C₁₃H₁₃NO₃S) has been determined and reveals key insights into its molecular conformation and packing.[5]

Crystallographic Data Summary

| Parameter | Value | Reference |

| Chemical Formula | C₁₃H₁₃NO₃S | [5] |

| Molecular Weight (Mr) | 263.30 | [5] |

| Crystal System | Orthorhombic | [5] |

| Space Group | P2₁2₁2₁ | [5] |

| a (Å) | 5.3094 (5) | [5] |

| b (Å) | 8.5309 (10) | [5] |

| c (Å) | 27.925 (3) | [5] |

| Volume (ų) | 1264.8 (2) | [5] |

| Z (Molecules per cell) | 4 | [5] |

| R[F² > 2σ(F²)] | 0.061 | [5] |

| wR(F²) | 0.131 | [5] |

| Goodness-of-fit (S) | 1.02 | [5] |

Molecular Geometry and Conformation

The analysis reveals a non-planar conformation. A notable feature in the determined structure is the disorder of the benzenesulfonamide phenyl ring over two sites with an occupancy ratio of 0.56:0.44.[5] This disorder indicates that the ring can adopt two slightly different orientations within the crystal lattice.

The dihedral angles between the methoxybenzene group and the two components of the disordered benzene ring are 54.6° and 62.9°, respectively.[5] This significant twist between the two aromatic systems is a common feature in related diarylsulfonamide structures and is influenced by the steric and electronic demands of the central sulfonamide bridge.[1][6] Bond lengths and angles within the sulfonamide group (S-N, S-O, S-C) are consistent with those reported for other N-(4-methoxyphenyl)-sulfonamides found in the Cambridge Structural Database (CSD).[1]

Supramolecular Architecture and Intermolecular Interactions

The crystal packing is primarily stabilized by a robust network of intermolecular hydrogen bonds, a defining characteristic of sulfonamide crystals.[2][7] In this compound, the most significant interaction is an N—H⋯O hydrogen bond between the sulfonamide nitrogen (donor) and one of the sulfonyl oxygen atoms (acceptor) of an adjacent molecule.[5]

This interaction propagates through the crystal, linking molecules head-to-tail to form infinite one-dimensional polymeric chains that extend along the crystallographic a-axis.[5] This specific motif is known in graph-set notation as a C(4) chain.[6]

Caption: The N-H···O hydrogen bond forming a C(4) chain synthon.

In addition to these primary hydrogen bonds, weaker C—H⋯π interactions are also present, further stabilizing the overall three-dimensional packing arrangement.[5] These interactions involve hydrogen atoms from the phenyl rings interacting with the electron-rich face of an aromatic ring on a neighboring molecule. The interplay of these strong and weak interactions defines the final, stable crystal lattice.

Conclusion

The crystal structure analysis of this compound provides a clear and detailed picture of its solid-state conformation and supramolecular assembly. The synthesis and crystallization protocols outlined are reliable methods for obtaining high-quality single crystals. The structure is characterized by a significant twist between its two aryl rings and a packing arrangement dominated by classic N—H⋯O hydrogen bonds, which form infinite C(4) chains. The presence of ring disorder and supplementary C—H⋯π interactions highlights the complexity of the forces at play.

This detailed structural knowledge is invaluable for the pharmaceutical sciences. It forms the basis for understanding physical properties like melting point and solubility, aids in the identification and control of polymorphs, and provides a framework for designing novel sulfonamide derivatives with tailored properties for improved therapeutic outcomes.

References

-

Oblazny, M., & Hamaker, C. G. (2023). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15(8), 673. [Link]

-

Arshad, M., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(2), o298. [Link]

-

Vinola, Z. R., et al. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o333–o337. [Link]

-

Caballero, J., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 197-205. [Link]

-

ResearchGate. (n.d.). (PDF) Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. [Link]

-

ResearchGate. (n.d.). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. [Link]

-

Téllez-G, R. F., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PLoS ONE, 17(7), e0271500. [Link]

-

Suchetan, P. A., et al. (2011). N-(4-Methoxybenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2993. [Link]

-

Bolla, G., & Nangia, A. (2016). Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. IUCrJ, 3(Pt 5), 389–401. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Methoxyphenyl)benzenesulfonamide

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, first recognized for its therapeutic potential with the discovery of Prontosil in the 1930s[1]. This discovery ushered in the era of antibacterial chemotherapy and earned Gerhard Domagk the 1939 Nobel Prize in Medicine[1]. Today, the benzenesulfonamide scaffold is integral to a wide array of FDA-approved drugs and continues to be a fertile ground for the development of novel therapeutic agents, including anticancer, anti-inflammatory, and antiviral candidates[1][2][3]. N-(4-Methoxyphenyl)benzenesulfonamide, a member of this distinguished class, serves as a valuable model compound and a synthetic intermediate. Its structural simplicity, combined with the electronic influence of the methoxy group, makes it an excellent subject for studying the fundamental interactions that govern molecular recognition and crystal packing in drug-like molecules. This guide provides a comprehensive analysis of its physical and chemical properties, grounded in experimental data, to support its application in research and development.

Chemical and Structural Identity

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is structurally defined by a benzenesulfonyl group linked to a 4-methoxyphenyl (p-anisidine) moiety via a sulfonamide bond.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₃NO₃S[4]

-

Molecular Weight: 263.32 g/mol [5]

-

CAS Number: While a specific CAS number for the unsubstituted this compound is not prominently available in the search results, related structures like the 4-amino derivative are well-documented (CAS 19837-74-2)[6][7][8].

Caption: Chemical structure of this compound.

Physical Properties

The macroscopic physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. While data for the parent compound is sparse, properties of closely related analogues provide valuable context.

| Property | Value | Source |

| Appearance | White needles (recrystallized from methanol) | [4] |

| Melting Point | 142.5-144.5 °C (for 4-cyano derivative) | [9] |

| 133–134 °C (for 3-nitro derivative) | [1] | |

| 182–183 °C (for 4-nitro derivative) | [1] | |

| Solubility | Soluble in polar solvents like ethanol and methanol; limited solubility in non-polar solvents (inferred from 4-amino derivative). | [6] |

| pKa | 8.04 ± 0.15 (Predicted for a related hydroxy derivative) |

Note: The melting point can vary significantly based on the substitution pattern on the benzenesulfonyl ring, reflecting differences in crystal packing and intermolecular forces.

Crystallographic and Spectroscopic Analysis

Solid-State Structure: A Study in Molecular Conformation and Intermolecular Forces

Single-crystal X-ray diffraction provides the most definitive insight into the three-dimensional structure of a molecule. Studies on this compound and its derivatives reveal a non-coplanar or "V-shaped" conformation[10].

The dihedral angle (the angle between the planes) of the two aromatic rings is a key structural feature. In the parent compound, this angle is reported to be between 54.6° and 62.9°, depending on crystallographic disorder[4]. This twisted conformation is a result of steric hindrance between the hydrogen atoms on the aromatic rings and the bulky sulfonyl oxygen atoms[6].

Intermolecular Interactions: The crystal packing is dominated by hydrogen bonding. The acidic proton on the sulfonamide nitrogen (N-H) acts as a hydrogen bond donor, while the electronegative oxygen atoms of the sulfonyl group (S=O) act as acceptors[1]. This N—H···O interaction is a recurring motif in sulfonamide crystal structures, typically forming infinite one-dimensional chains that stabilize the crystal lattice[1][4][11]. Weak C—H···π interactions may also contribute to the overall crystal stability[4][11].

Caption: Intermolecular N-H···O hydrogen bonds forming a C(4) chain.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | - A singlet for the sulfonamide proton (N-H), typically downfield. - Aromatic protons of the benzenesulfonyl group appearing as multiplets. - Aromatic protons of the methoxyphenyl group appearing as two doublets (AA'BB' system). - A sharp singlet around 3.8 ppm for the methoxy (-OCH₃) protons. |

| ¹³C NMR | - Signals for the quaternary carbons of the aromatic rings. - Multiple signals in the aromatic region (approx. 114-158 ppm) for the C-H carbons. - A signal around 55 ppm for the methoxy (-OCH₃) carbon. |

| IR Spectroscopy | - A characteristic N-H stretching band (approx. 3200-3300 cm⁻¹). - Strong, asymmetric and symmetric stretching bands for the S=O group (approx. 1350 and 1160 cm⁻¹). - C-O stretching for the methoxy group (approx. 1250 cm⁻¹). - Aromatic C=C and C-H stretching and bending vibrations. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the compound's molecular weight (263.32). - Characteristic fragmentation patterns involving the cleavage of the S-N bond and loss of SO₂. |

Synthesis and Reactivity

Experimental Protocol: Synthesis

The synthesis of this compound is a straightforward and high-yielding nucleophilic substitution reaction, demonstrating a classic method for sulfonamide bond formation[1][4].

Principle: The reaction involves the nucleophilic attack of the amino group of p-anisidine (4-methoxyaniline) on the electrophilic sulfur atom of benzenesulfonyl chloride. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Step-by-Step Methodology:

-

Reagent Preparation: In a suitable reaction vessel (e.g., a 250 mL Erlenmeyer flask), combine p-anisidine (1.0 equivalent) and benzenesulfonyl chloride (1.0 equivalent)[4].

-

Solvent and Base Addition: Add deionized water (approx. 5 volumes) and an aqueous solution of a mild base, such as 1 M sodium carbonate (Na₂CO₃), to maintain a pH of approximately 8[1][4]. The use of an aqueous medium makes this a relatively green chemical process.

-

Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC)[4]. The reaction is typically allowed to proceed for several hours to days to ensure completion[1].

-

Work-up and Isolation: Upon completion, acidify the reaction mixture with dilute HCl to a pH of ~2. This protonates any remaining p-anisidine and ensures the product is fully precipitated[4].

-

Purification: Collect the crude solid product by suction filtration and wash thoroughly with deionized water to remove inorganic salts and any remaining acid[1]. Further washing with a solvent like isopropanol can remove organic impurities[1].

-

Recrystallization: For high purity, recrystallize the crude product from a suitable solvent, such as methanol, to afford the final product as white needles[4].

Caption: General workflow for the synthesis of the title compound.

Biological Context and Potential Applications

While specific biological activity data for this compound is not extensively documented, the sulfonamide scaffold is of immense interest to drug discovery professionals. Derivatives of this core structure have been investigated for a multitude of therapeutic applications.

-

Antimicrobial Agents: The primary historical application of sulfonamides is in combating bacterial infections. They act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria[6]. This mechanism disrupts bacterial DNA replication and leads to cell death[6].

-

Anti-inflammatory and Anticancer Activity: Many sulfonamide derivatives are being explored as anti-inflammatory and anticancer agents[1][13]. A key target is carbonic anhydrase (CA), an enzyme that is overexpressed in many tumors. Inhibition of CA can disrupt the pH balance of cancer cells, leading to apoptosis. Benzenesulfonamide derivatives have been specifically designed as potent CA IX inhibitors[14].

-

Cardiovascular Effects: Certain sulfonamide-containing molecules have shown effects on the cardiovascular system, including the ability to decrease arterial blood pressure and act as diuretics[15].

The this compound structure serves as a valuable starting point or fragment for the synthesis of more complex molecules with tailored biological activities. The methoxy group can be easily modified or can influence the metabolic stability and receptor-binding properties of potential drug candidates.

Conclusion

This compound is a compound of significant academic and pharmaceutical interest. Its synthesis is robust and straightforward, and its physicochemical properties are well-defined by a non-planar structure governed by strong intermolecular N-H···O hydrogen bonds. While not a therapeutic agent itself, it represents a fundamental scaffold. A thorough understanding of its structural, spectroscopic, and chemical characteristics, as detailed in this guide, is crucial for researchers aiming to leverage the proven potential of the sulfonamide class in the design and development of next-generation therapeutic agents.

References

-

(IUCr) Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. International Union of Crystallography. [Link]

-

Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2. Everest Molecular. [Link]

-

Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

-

(PDF) Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide - ResearchGate. ResearchGate. [Link]

-

This compound - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Crystal structures of 4-methoxy-N-(4-methyl- phenyl)benzenesulfonamide and N-(4-fluoro - IUCr Journals. International Union of Crystallography. [Link]

-

Benzenesulfonamide, 4-hydroxy-N-[(4-methoxyphenyl)methyl]- - ChemBK. ChemBK. [Link]

-

4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | C13H14N2O3S - PubChem. PubChem. [Link]

-

Supporting information: - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

N-(2-amino-4-methoxyphenyl)benzenesulfonamide - C13H14N2O3S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. [Link]

-

(PDF) Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid - ResearchGate. ResearchGate. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Acta Biologica Colombiana. [Link]

-

(PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide - ResearchGate. ResearchGate. [Link]

-

Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY. DergiPark. [Link]

-

benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-2-nitro- - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Benzenesulfonamide, 4-amino-N-(4-methoxyphenyl)- - the NIST WebBook. NIST. [Link]

-

This compound - Stenutz. Stenutz. [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. Royal Society of Chemistry. [Link]

-

Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung. Zeitschrift für Naturforschung. [Link]

-

Benzenesulfonamide, 4-methyl- - the NIST WebBook. NIST. [Link]

Sources

- 1. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]

- 7. 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | C13H14N2O3S | CID 578975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzenesulfonamide, 4-amino-N-(4-methoxyphenyl)- [webbook.nist.gov]

- 9. Benzenesulfonamide, 4-cyano-N-(4-methoxyphenyl)- CAS#: 751481-55-7 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.iucr.org [journals.iucr.org]

- 12. jcsp.org.pk [jcsp.org.pk]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 15. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

Navigating the Solubility Landscape of N-(4-Methoxyphenyl)benzenesulfonamide: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the journey of a drug candidate from discovery to a viable therapeutic, solubility is a fundamental physicochemical property that dictates its fate.[1][2] For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation, a process largely governed by its ability to dissolve in physiological fluids.[3] Poor solubility can lead to low and erratic bioavailability, hindering clinical efficacy and posing significant challenges for formulation development.[1][2] More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are practically insoluble in water, making solubility enhancement a major hurdle for formulation scientists.[1][2] This guide provides an in-depth exploration of the solubility of N-(4-Methoxyphenyl)benzenesulfonamide, a sulfonamide derivative of interest, in various organic solvents. We will delve into the theoretical underpinnings of solubility, present predictive data based on established models, and provide a robust experimental protocol for its determination.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₃S | [4] |

| Molecular Weight | 263.31 g/mol | [4] |

| Melting Point | Not explicitly available for the target compound. A related compound, 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, has a melting point of 250–252°C.[5] | - |

| Crystal Structure | Orthorhombic. The crystal structure reveals intermolecular N—H⋯O hydrogen bonds forming infinite polymeric chains.[4][6] | [4][6] |

Theoretical Frameworks for Solubility Prediction

While experimental determination remains the gold standard, theoretical models provide invaluable predictive insights, guiding solvent selection and formulation strategies in the early stages of development.

Hansen Solubility Parameters (HSP): A Powerful Predictive Tool

Developed by Charles Hansen, the Hansen Solubility Parameters (HSP) are based on the principle that "like dissolves like."[7][8] This model quantifies the cohesive energy of a substance by dividing it into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The closer the HSP values of a solute and a solvent, the higher the likelihood of dissolution.[7] The relative solubility can be estimated by calculating the "Hansen distance" (Ra) between the solute and the solvent in the three-dimensional Hansen space. A smaller Ra indicates a higher affinity and thus, better solubility.

Estimating Hansen Solubility Parameters for this compound

In the absence of experimentally determined HSP values for this compound, group contribution methods can be employed for a reliable estimation. Based on established methodologies, the estimated HSP values for this compound are:

-

δd: 19.5 MPa½

-

δp: 10.5 MPa½

-

δh: 9.0 MPa½

COSMO-RS: A Quantum Chemistry-Based Approach

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions, including solubility.[9][10] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.[10] COSMO-RS can provide highly accurate quantitative solubility predictions and is increasingly used in pharmaceutical development for solvent screening and formulation design.[11][12]

Solubility Profile of this compound in Organic Solvents

The following table presents the predicted relative solubility of this compound in a range of common organic solvents, based on the calculated Hansen distance (Ra). A lower Ra value suggests a higher predicted solubility.

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (Hansen Distance) | Predicted Relative Solubility |

| This compound (Solute) | 19.5 | 10.5 | 9.0 | - | - |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.2 | Excellent |

| Acetone | 15.5 | 10.4 | 7.0 | 5.0 | Excellent |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.4 | Good |

| Ethanol | 15.8 | 8.8 | 19.4 | 11.5 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 14.3 | Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | 11.7 | Poor |

| Hexane | 14.9 | 0.0 | 0.0 | 16.5 | Very Poor |

Note: The Hansen Solubility Parameters for the solvents were obtained from established databases.

This predictive data suggests that this compound is likely to exhibit good solubility in moderately polar solvents like dichloromethane and acetone, and moderate solubility in alcohols like ethanol and methanol. Its solubility is predicted to be poor in non-polar aromatic solvents like toluene and very poor in aliphatic hydrocarbons like hexane. This aligns with the general understanding of sulfonamide solubility.

Experimental Determination of Solubility: The Shake-Flask Method

While predictive models are invaluable, experimental verification is crucial for accurate formulation development. The shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a solid in a liquid.[13]

Protocol: Shake-Flask Method for this compound

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., acetone, ethanol)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. Ensure there is undissolved solid material at the bottom of each vial.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with the solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility as the average concentration from replicate experiments, typically expressed in mg/mL or mol/L.

Self-Validation:

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). The solubility should be consistent across the later time points.

-

Solid Phase Analysis: After the experiment, analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) to ensure that the solid form has not changed during the experiment.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a drug candidate like this compound.

Sources

- 1. mdpi.com [mdpi.com]

- 2. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]

- 6. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. Computational Support to Explore Ternary Solid Dispersions of Challenging Drugs Using Coformer and Hydroxypropyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zenodo.org [zenodo.org]

- 11. scispace.com [scispace.com]

- 12. approcess.com [approcess.com]

- 13. Hansen solubility parameters [stenutz.eu]

An In-depth Technical Guide to the Mechanistic Versatility of the N-(4-Methoxyphenyl)benzenesulfonamide Scaffold

Abstract: The N-(4-Methoxyphenyl)benzenesulfonamide core is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a diverse array of biologically active compounds. This technical guide moves beyond the pursuit of a single mechanism for the parent compound, which primarily serves as a synthetic intermediate. Instead, we delve into the multifaceted mechanisms of action exhibited by its derivatives. We explore how modifications to this core structure give rise to potent and selective agents targeting distinct biological pathways, including carbonic anhydrase inhibition, receptor tyrosine kinase modulation, and androgen receptor antagonism. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the key targets, detailed experimental protocols for mechanism validation, and the underlying structure-activity relationships that govern the therapeutic potential of this versatile chemical class.

Introduction: The this compound Core as a Pharmacological Blueprint

The benzenesulfonamide functional group (-SO₂NH-) is a cornerstone of modern pharmacotherapy, found in drugs ranging from antibiotics to diuretics and anticancer agents.[1] The specific structure, this compound, combines this potent pharmacophore with a methoxyphenyl group, providing a key building block for synthetic chemists. While the parent compound itself is not typically characterized as a therapeutic agent, its utility lies in its capacity to be chemically modified, creating derivatives with high affinity and specificity for various biological targets.[2]

The inherent chemical properties of this scaffold—including the hydrogen bond donor/acceptor capabilities of the sulfonamide group and the specific steric and electronic profile of the methoxyphenyl ring—make it an ideal starting point for rational drug design.[1][2] This guide will explore three distinct and well-documented mechanisms of action that have been successfully targeted using derivatives of this core structure.

Potential Mechanism I: Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases (CAs) is a classic mechanism for sulfonamide-containing compounds. CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[3][4] Benzenesulfonamide derivatives have been extensively investigated as CA inhibitors.[4]

Molecular Interaction and Signaling Pathway

The primary mechanism involves the sulfonamide moiety (-SO₂NH₂) coordinating to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. This interaction is critical for displacing a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity. The substituents on the benzene rings of the this compound scaffold play a crucial role in determining the binding affinity and isoform selectivity.

For instance, in tumor cells, the overexpression of specific CA isoforms, such as CA IX, leads to acidification of the extracellular environment, promoting tumor invasion and metastasis.[3] Selective inhibition of CA IX by a sulfonamide derivative can reverse this effect, impairing cancer cell proliferation and survival.[3]

Caption: Signaling pathway of Carbonic Anhydrase IX (CA IX) inhibition by a sulfonamide derivative.

Experimental Validation: CA IX Inhibition Assay

The gold standard for confirming CA inhibition is a stopped-flow CO₂ hydrase assay. This method measures the enzyme's ability to hydrate CO₂ in real-time.

Protocol:

-

Enzyme Preparation: Recombinant human CA IX is purified and diluted to a final concentration of ~10 µM in a buffer solution (e.g., 10 mM HEPES, pH 7.5).

-

Inhibitor Preparation: The this compound derivative is dissolved in DMSO to create a stock solution, then serially diluted to achieve a range of test concentrations.

-

Assay Procedure:

-

The assay is performed using a stopped-flow instrument. One syringe contains the CA IX enzyme solution pre-incubated with the inhibitor (or DMSO for control).

-

The second syringe contains a CO₂-saturated solution with a pH indicator (e.g., 0.2 mM phenol red) in a compatible buffer.

-

The two solutions are rapidly mixed, initiating the hydration of CO₂ to carbonic acid, which lowers the pH.

-

The change in absorbance of the pH indicator is monitored over time at its specific wavelength (e.g., 557 nm).

-

-

Data Analysis: The initial rates of the reaction are calculated. The percentage of inhibition at each concentration is determined relative to the uninhibited control. The IC₅₀ value is then calculated by fitting the data to a dose-response curve.

Potential Mechanism II: Receptor Tyrosine Kinase (Trk) Inhibition

Receptor tyrosine kinases (RTKs) are cell surface receptors that play critical roles in cell growth, differentiation, and survival. The Tropomyosin receptor kinase (Trk) family, particularly TrkA, has emerged as a significant target in cancer therapy, especially for glioblastoma.[5] Several benzenesulfonamide analogs have been identified as potent kinase inhibitors.[5]

Molecular Interaction and Signaling Pathway

Benzenesulfonamide derivatives designed as kinase inhibitors typically act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the TrkA kinase domain. The sulfonamide core can form crucial hydrogen bonds with hinge region residues, while the phenyl rings can engage in hydrophobic and van der Waals interactions within the pocket. By blocking ATP binding, the derivative prevents the autophosphorylation and subsequent activation of the kinase, thereby shutting down downstream pro-survival signaling pathways like PI3K/Akt and MAPK/ERK.

Caption: Inhibition of the TrkA signaling pathway by a benzenesulfonamide derivative.

Experimental Validation: In Vitro Kinase Assay & Cellular Phosphorylation

A two-pronged approach is necessary: a direct enzyme assay and a cell-based assay to confirm target engagement.

Protocol 1: In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)

-

Reagents: Recombinant TrkA kinase, a suitable kinase substrate (e.g., poly(Glu,Tyr) peptide), ATP, and the ADP-Glo™ reagent kit.

-

Procedure:

-

The benzenesulfonamide derivative inhibitor is serially diluted.

-

In a 384-well plate, the TrkA enzyme, substrate, and inhibitor are incubated together briefly.

-

The kinase reaction is initiated by adding ATP and allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

-

ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction.

-

-

Data Analysis: The luminescence signal, which is proportional to the ADP produced and thus kinase activity, is measured. IC₅₀ values are calculated from the dose-response curve.

Protocol 2: Western Blot for Phospho-TrkA in Cells

-

Cell Culture: U87 glioblastoma cells, which overexpress TrkA, are cultured to ~80% confluency.[5]

-

Treatment: Cells are serum-starved, then pre-treated with various concentrations of the benzenesulfonamide derivative for 1-2 hours.

-

Stimulation: Cells are stimulated with a TrkA ligand, such as Nerve Growth Factor (NGF), for 10-15 minutes to induce receptor phosphorylation.

-

Lysis & Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated TrkA (p-TrkA) and total TrkA.

-

Analysis: The band intensities for p-TrkA are normalized to total TrkA. A dose-dependent decrease in the p-TrkA signal indicates successful target inhibition in a cellular context.

Potential Mechanism III: Androgen Receptor (AR) Antagonism

The Androgen Receptor (AR) is a nuclear receptor critical for prostate cancer development and progression. AR antagonists are a mainstay of prostate cancer treatment.[6] Recently, the Activation Function 2 (AF2) region of the AR has been identified as a novel druggable site, and N-phenyl-benzenesulfonamide derivatives have been developed as antagonists targeting this site.[6]

Molecular Interaction and Signaling Pathway

Unlike traditional AR antagonists that compete with androgens at the ligand-binding pocket (LBP), AF2-targeting antagonists bind to a surface pocket in the AR ligand-binding domain. This site is crucial for the recruitment of coactivator proteins. By occupying the AF2 site, the benzenesulfonamide derivative allosterically prevents the conformational changes required for coactivator binding, even when the natural ligand (e.g., testosterone) is bound to the LBP. This effectively blocks the transcription of AR-dependent genes that drive tumor growth.

Caption: Mechanism of Androgen Receptor (AR) antagonism via the AF2 site.

Experimental Validation: Peptide Displacement Assay

To confirm that the compound acts at the AF2 site, a peptide displacement assay is highly effective. This assay measures the ability of the compound to disrupt the interaction between the AR and a peptide sequence derived from a coactivator protein.

Protocol:

-

Protein and Peptide: Purified AR ligand-binding domain (LBD) and a biotinylated coactivator peptide (e.g., from the FXXLF motif).

-

Assay Plate Setup: A streptavidin-coated microplate is used to immobilize the biotinylated peptide.

-

Binding Reaction: The AR-LBD is incubated with a fluorescently-labeled androgen (to ensure it's in an active conformation) and then added to the peptide-coated wells. This allows the AR-LBD to bind to the immobilized peptide.

-

Inhibitor Addition: The benzenesulfonamide derivative is added at various concentrations and incubated to allow for potential displacement of the AR-LBD from the peptide.

-

Detection: After washing away unbound protein, the amount of AR-LBD remaining bound to the plate is quantified by measuring the fluorescence of the labeled androgen.

-

Data Analysis: A decrease in fluorescence indicates that the compound has successfully displaced the AR-LBD from the coactivator peptide. The IC₅₀ for peptide displacement is then calculated.

Quantitative Data Summary

The following table summarizes representative activity data for derivatives based on the benzenesulfonamide scaffold, illustrating the potency achievable for different mechanistic classes.

| Compound Class | Target | Assay Type | Representative IC₅₀ | Reference |

| Aryl Thiazolone-Benzenesulfonamides | Carbonic Anhydrase IX | Enzyme Inhibition | 0.45 µM | [3] |

| Benzenesulfonamide Analogs | Tropomyosin Receptor Kinase A (TrkA) | Cell Growth Inhibition (U87) | ~6 µM (at 40% inhibition) | [5] |

| N-(4-(benzyloxy)-phenyl)-sulfonamide | Androgen Receptor (AR) | AR Antagonism (Cell-based) | 0.47 µM | [6] |

| N-(4-(benzyloxy)-phenyl)-sulfonamide | AR-AF2 Site | Peptide Displacement | 18.05 µM | [6] |

Conclusion and Future Directions

The this compound structure is a testament to the power of scaffold-based drug discovery. It is not a drug in itself, but rather a launchpad for creating highly specific and potent inhibitors for a wide range of biological targets. The evidence clearly shows that through rational chemical modification, derivatives of this core can be optimized to function as enzyme inhibitors or receptor modulators, tackling diseases from cancer to microbial infections.

Future research should continue to explore the vast chemical space around this scaffold. The application of computational methods, such as molecular docking and QSAR, can further refine the design of next-generation derivatives.[5] Elucidating the mechanisms that confer isoform selectivity for targets like carbonic anhydrases or kinase families will be critical for developing safer and more effective therapeutics. The continued study of this versatile scaffold promises to yield novel clinical candidates for years to come.

References

- Vertex AI Search. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2.

- National Institutes of Health. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.

- National Institutes of Health. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC.

- National Institutes of Health. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.

- ResearchGate. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide.

- MDPI. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.

- National Institutes of Health. (n.d.). This compound. PMC.

- Brazilian Journal of Science. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.

- Biosynth. (n.d.). N-(2-Methoxyphenyl)-4-methylbenzene-1-sulfonamide.

- National Institutes of Health. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central.

- ResearchGate. (2025). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships.

- Patsnap Synapse. (2025). Benzenesulfonamide derivatives (Universidad de Salamanca).

- National Institutes of Health. (n.d.). N-(4-Methoxybenzoyl)benzenesulfonamide. PubMed Central.

- PubMed. (2019). Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents.

- PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.

- National Institutes of Health. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. PMC.

- National Institutes of Health. (n.d.). N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide. PMC.

- PubMed. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2.

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-(4-Methoxyphenyl)benzenesulfonamide molecular weight and formula"

An In-Depth Technical Guide to N-(4-Methoxyphenyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic compound within the sulfonamide class. Sulfonamides are a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities.[1] This document details the molecule's fundamental properties, a robust synthesis protocol based on the Schotten-Baumann reaction, its structural characterization, and the broader context of its application in scientific research. The guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's synthesis and characteristics.

Molecular and Physicochemical Properties

This compound is an aromatic sulfonamide characterized by a benzenesulfonyl group linked to the nitrogen atom of a 4-methoxyphenyl group (p-anisidine). This structure is foundational for further synthetic modifications in medicinal chemistry research. The core properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO₃S | [2] |

| Molecular Weight | 263.30 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 6350-69-2 | N/A |

| Canonical SMILES | COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | N/A |

| Appearance | White needles (recrystallized from methanol) | [2] |

Synthesis and Reaction Mechanism

The synthesis of this compound is efficiently achieved through the reaction of benzenesulfonyl chloride with p-anisidine (4-methoxyaniline). This reaction is a classic example of nucleophilic substitution at a sulfonyl center and is typically conducted under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[3][4]

Reaction Mechanism

The mechanism involves the nucleophilic attack of the nitrogen atom of p-anisidine on the electrophilic sulfur atom of benzenesulfonyl chloride.[5][6] This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. The base present in the reaction medium neutralizes the generated HCl, preventing the protonation of the unreacted amine and ensuring a high yield.[4]

Experimental Protocol: Schotten-Baumann Synthesis

The following protocol is a self-validating system for the synthesis and isolation of the title compound. The use of a biphasic system or an aqueous medium with controlled pH is characteristic of the Schotten-Baumann reaction, ensuring efficient amide formation while minimizing hydrolysis of the sulfonyl chloride.[3][5]

Materials:

-

Benzenesulfonyl chloride (10 mmol)

-

p-Anisidine (10 mmol)

-

Distilled water (10 ml)

-

Dilute sodium carbonate solution

-

3 N Hydrochloric acid (HCl)

-

Methanol (for recrystallization)

Procedure:

-

Combine equimolar quantities (10 mmol) of benzenesulfonyl chloride and p-anisidine in 10 ml of distilled water in a suitable reaction flask.

-

Stir the mixture vigorously at room temperature.

-

Monitor the pH of the reaction and maintain it at approximately 8 by the dropwise addition of a dilute sodium carbonate solution. The base neutralizes the HCl formed during the reaction.[2]

-

Continue the reaction until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with 3 N HCl. This step ensures the precipitation of the sulfonamide product, which is insoluble in acidic aqueous media.[2]

-

Collect the crude product by filtration.

-

Wash the solid with water to remove any remaining salts.

-

Dry the crude product.

-

Purify the compound by recrystallization from methanol to afford pure this compound as white needles.[2]

Structural Characterization and Analysis

The definitive structure of this compound has been elucidated by X-ray crystallography.[2] Spectroscopic methods are routinely employed to confirm the identity and purity of the synthesized compound.

Molecular Geometry

Crystal structure analysis reveals important conformational details. The methoxybenzene group is nearly planar.[2] The dihedral angles between this methoxybenzene ring and the benzene ring of the benzenesulfonamide moiety are 54.6 (4)° and 62.9 (5)° (due to disorder in the crystal structure).[2] In the solid state, the crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, which form infinite one-dimensional polymeric chains.[2] Weak C—H⋯π interactions also contribute to the stability of the crystal lattice.[2]

Spectroscopic Profile

While specific spectral data must be obtained experimentally, the expected characteristics are as follows:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on both phenyl rings, a sharp singlet around 3.8 ppm for the methoxy (-OCH₃) protons, and a broad singlet for the acidic sulfonamide proton (N-H), which is exchangeable with D₂O.

-

¹³C NMR: The spectrum would display signals corresponding to the unique aromatic carbons, with the carbon attached to the methoxy group appearing at a characteristic downfield shift, and a signal for the methoxy carbon itself around 55 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp peak for N-H stretching (around 3250 cm⁻¹), strong, characteristic asymmetric and symmetric stretching bands for the S=O group (typically in the 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹ regions, respectively), and C-O stretching for the methoxy group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (263.30 g/mol ).

These spectroscopic techniques are essential for verifying the structure and purity of the synthesized compound.[7]

Applications and Research Context

This compound belongs to the sulfonamide class of compounds, which are of immense interest in drug discovery. The sulfonamide functional group is a key pharmacophore found in a variety of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][7]

The synthesis of the title compound is often a step in the development and study of more complex, bioactive molecules.[2] Its derivatives have been investigated for a range of biological activities. For example, related sulfonamide structures have been identified as inhibitors of enzymes like carbonic anhydrase and Lemur tyrosine kinase 3, both of which are implicated in tumor development.[1] Therefore, this compound serves as a valuable building block and reference compound for structure-activity relationship (SAR) studies in the pursuit of new therapeutic agents.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed hazard information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- EVERT, E. 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. [No Source Provided].

-

PubChem. 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | C13H14N2O3S. PubChem. Available from: [Link]

-

Wikipedia. Schotten–Baumann reaction. Wikipedia. Available from: [Link]

-

Grokipedia. Schotten–Baumann reaction. Grokipedia. Available from: [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. SATHEE. Available from: [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction. Organic Chemistry Portal. Available from: [Link]

-

NIST. Benzenesulfonamide, 4-amino-N-(4-methoxyphenyl)-. NIST WebBook. Available from: [Link]

-

PubChem. N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide | C14H14N2O5S. PubChem. Available from: [Link]

-

ChemBK. Benzenesulfonamide, 4-hydroxy-N-[(4-methoxyphenyl)methyl]-. ChemBK. Available from: [Link]

-

HUSSAIN, S., et al. This compound. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 2):o298. Available from: [Link]

- Google Patents. Process for the preparation of benzene sulfonamides. Google Patents.

-

STREMSKI, E.S., et al. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank. 2019;2019(2):M1062. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. Available from: [Link]

-

ResearchGate. N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. ResearchGate. 2013. Available from: [Link]

-

PubChemLite. 4-amino-n-(4-methoxyphenyl)benzene-1-sulfonamide (C13H14N2O3S). PubChemLite. Available from: [Link]

-

ResearchGate. IR, NMR and Mass spectral data of N-(substituted phenyl)-4-hydroxy benzene sulphonamides. ResearchGate. Available from: [Link]

-

SpectraBase. benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-2-nitro-. SpectraBase. Available from: [Link]

-

Wikipedia. Benzenesulfonyl chloride. Wikipedia. Available from: [Link]

-

ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. ResearchGate. 2008. Available from: [Link]

-

ChemSynthesis. N-(2-amino-4-methoxyphenyl)benzenesulfonamide. ChemSynthesis. Available from: [Link]

-

RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. 2021. Available from: [Link]

-

ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Available from: [Link]

-

Wikipedia. Hinsberg reaction. Wikipedia. Available from: [Link]

-

Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. grokipedia.com [grokipedia.com]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]

Spectroscopic Characterization of N-(4-Methoxyphenyl)benzenesulfonamide: An In-depth Technical Guide

Introduction

N-(4-Methoxyphenyl)benzenesulfonamide is a secondary sulfonamide that belongs to a class of organic compounds with significant importance in medicinal chemistry and material science. The unique structural arrangement of a benzenesulfonyl group linked to a methoxy-substituted aniline moiety imparts specific chemical and physical properties, making a thorough spectroscopic characterization essential for its identification, purity assessment, and for understanding its molecular behavior. This guide provides a detailed exploration of the spectroscopic signature of this compound, grounded in field-proven insights and established analytical principles. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra.

The molecular structure of this compound, with a molecular formula of C₁₃H₁₃NO₃S and a molecular weight of 263.31 g/mol , forms the basis for the interpretation of its spectroscopic data[1]. The presence of two distinct aromatic rings, a sulfonamide linkage, and a methoxy group gives rise to a unique and identifiable spectral fingerprint.

Overall Spectroscopic Workflow

A systematic approach is crucial for the comprehensive characterization of this compound. The following workflow outlines a logical sequence of spectroscopic analyses to confirm the structure and purity of the compound.

Caption: Overall workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the two aromatic rings, the N-H proton of the sulfonamide, and the methoxy group protons. The following table summarizes the expected chemical shifts and multiplicities, based on experimental data for a closely related compound[2].

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Benzenesulfonamide (ortho-H) | ~7.70 | Doublet | ~8.0 | 2H |

| Benzenesulfonamide (meta/para-H) | ~7.20-7.25 | Multiplet | - | 3H |

| N-H | ~7.10 | Singlet (broad) | - | 1H |

| 4-Methoxyphenyl (ortho to -NH) | ~7.05-7.15 | Multiplet | - | 2H |

| 4-Methoxyphenyl (ortho to -OCH₃) | ~6.70-6.80 | Doublet | ~8.8 | 2H |

| Methoxy (-OCH₃) | ~3.75 | Singlet | - | 3H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The downfield shift of the protons ortho to the sulfonyl group is due to the electron-withdrawing nature of the SO₂ group. The protons on the methoxy-substituted ring are generally more upfield due to the electron-donating effect of the methoxy group.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The expected chemical shifts are presented below, based on experimental data for a similar compound[2].

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Benzenesulfonamide (C-S) | ~136.0 |

| Benzenesulfonamide (aromatic CH) | ~129.0 - 130.0 |

| 4-Methoxyphenyl (C-O) | ~158.0 |

| 4-Methoxyphenyl (C-N) | ~129.0 |

| 4-Methoxyphenyl (aromatic CH) | ~114.5, ~125.5 |

| Methoxy (-OCH₃) | ~55.5 |

The carbon attached to the oxygen of the methoxy group is significantly deshielded and appears downfield. The carbons of the benzenesulfonamide ring are also downfield due to the electron-withdrawing sulfonyl group.

Caption: Key ¹H NMR correlations for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of the chemical bonds upon absorption of infrared radiation.

Experimental Protocol: FTIR

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

FTIR Spectral Interpretation

The FTIR spectrum of this compound will be dominated by the characteristic absorption bands of the sulfonamide and the aromatic rings. The following table outlines the expected key vibrational frequencies based on data from similar sulfonamides[3].

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3390 - 3230 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Asymmetric SO₂ Stretch | 1345 - 1315 | Strong |

| Symmetric SO₂ Stretch | 1185 - 1145 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-O-C Asymmetric Stretch | 1280 - 1240 | Strong |

| C-O-C Symmetric Stretch | 1060 - 1020 | Medium |

| S-N Stretch | 925 - 905 | Medium |

The two strong bands for the SO₂ stretching are highly characteristic of the sulfonamide group. The N-H stretching frequency can be influenced by hydrogen bonding; in the solid state, this band is often broad.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: MS

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the ions.

Mass Spectrum Interpretation

The molecular ion peak for this compound is expected at an m/z corresponding to its molecular weight (263.31).

-

Expected Molecular Ion: [M+H]⁺ at m/z 264.1 or [M-H]⁻ at m/z 262.1.

Common fragmentation pathways for N-aryl benzenesulfonamides under negative ion ESI-MS/MS include the loss of SO₂[4]. Another potential fragmentation is the cleavage of the S-N bond.

Key Fragmentation Pathways:

-

Loss of SO₂: The [M-H]⁻ ion can lose a molecule of sulfur dioxide (64 Da) to give a fragment at m/z 198.

-

S-N Bond Cleavage: Cleavage of the S-N bond can lead to fragments corresponding to the benzenesulfonyl moiety and the 4-methoxyaniline moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorption bands in the UV region.

Experimental Protocol: UV-Vis

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or acetonitrile.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance spectrum is recorded over a range of approximately 200-400 nm.

UV-Vis Spectrum Interpretation

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions in the two aromatic rings. The presence of the auxochromic -OCH₃ and -NH- groups, and the chromophoric -SO₂- group will influence the position and intensity of these bands. For benzenesulfonamides, characteristic absorptions are typically observed in the range of 220-280 nm[5][6]. The methoxy substitution is likely to cause a slight red shift (shift to longer wavelengths) of these absorptions.

Conclusion

The comprehensive spectroscopic characterization of this compound, employing a combination of NMR, FTIR, MS, and UV-Vis techniques, provides a robust and unambiguous confirmation of its molecular structure. The data and interpretations presented in this guide serve as a valuable resource for researchers and scientists in the fields of drug development and chemical sciences, ensuring the accurate identification and quality control of this important sulfonamide derivative. Each spectroscopic technique offers a unique piece of the structural puzzle, and together they provide a complete and detailed picture of the molecule.

References

-

Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). ScienceDirect. Retrieved January 2, 2026, from [Link]

-

This compound. (2011). Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 2), o298. [Link]

-